rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid
CAS No.: 55843-48-6
Cat. No.: VC11632632
Molecular Formula: C6H10O3
Molecular Weight: 130.1
Purity: 93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55843-48-6 |
|---|---|
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.1 |
Introduction
Chemical Identity and Structural Features
rac-(1R,3R)-3-Hydroxycyclopentane-1-carboxylic acid belongs to the class of cyclopentane monocarboxylic acids, distinguished by its stereochemistry and functional group arrangement. The compound’s molecular formula is C₆H₁₀O₃, with a molecular weight of 130.15 g/mol. The cyclopentane ring adopts a puckered conformation, minimizing steric strain while positioning the hydroxyl (-OH) and carboxylic acid (-COOH) groups for intramolecular hydrogen bonding .
Stereochemical Configuration
The "(1R,3R)" designation indicates that both chiral centers (C1 and C3) possess R configurations. This stereochemistry influences solubility, reactivity, and biological interactions. For comparison, the (1R,3S) diastereomer exhibits distinct physicochemical properties, such as altered melting points and solubility profiles . Racemic mixtures of this compound involve equal parts (1R,3R) and (1S,3S) enantiomers, complicating crystallization but broadening synthetic utility.
Spectroscopic Characterization
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NMR: Proton NMR spectra typically show signals at δ 2.50–3.00 ppm for cyclopentane ring protons, with downfield shifts for the hydroxyl (δ 4.10–4.30 ppm) and carboxylic acid (δ 12.0–12.5 ppm) groups.
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IR: Strong absorptions near 3300 cm⁻¹ (O-H stretch) and 1700 cm⁻¹ (C=O stretch) confirm the presence of hydroxyl and carboxylic acid functionalities .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Synthetic routes to rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid often begin with cyclopentene or cyclohexene precursors. A representative method involves:
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Oxidative Functionalization: Cyclopentene is oxidized to introduce hydroxyl and carboxylic acid groups. For example, ozonolysis followed by reductive workup yields diols, which are selectively oxidized .
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Stereochemical Control: Chiral auxiliaries or catalysts, such as Sharpless epoxidation reagents, enforce the desired (1R,3R) configuration. Asymmetric hydrogenation of ketone intermediates has also been reported.
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Protection-Deprotection Strategies: Temporary protection of the hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) prevents undesired side reactions during carboxylic acid formation .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Asymmetric Hydrogenation | 65–75 | 95 | Catalyst cost and recycling |
| Chiral Resolution | 40–50 | 99 | Low throughput |
| Enzymatic Synthesis | 55–60 | 90 | Substrate specificity |
Industrial-Scale Considerations
Industrial production prioritizes cost-effectiveness and scalability. Continuous-flow reactors improve yield (up to 80%) by minimizing intermediate isolation steps. Raw materials like cyclopentadiene and catalytic hydrogenation units are standardized to reduce costs.
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar solvents (water: 50 mg/mL; ethanol: 120 mg/mL) due to hydrogen-bonding capacity. Limited solubility in nonpolar solvents (<5 mg/mL in hexane) .
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Stability: Stable under ambient conditions but prone to dehydration at temperatures >150°C, forming cyclopentene derivatives.
Crystallography
X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.21 Å, b = 11.05 Å, c = 7.89 Å, and β = 102.3°. Intramolecular hydrogen bonds between the hydroxyl and carboxylic acid groups stabilize the lattice.
Biological Activity and Applications
Industrial Applications
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Chiral Building Blocks: Used in asymmetric synthesis of antiviral agents (e.g., oseltamivir analogs) .
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Polymer Chemistry: Copolymerization with ε-caprolactone yields biodegradable polymers with tunable mechanical properties.
Future Research Directions
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Stereoselective Synthesis: Developing cost-effective catalysts for enantiopure production.
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Therapeutic Exploration: Screening against neurodegenerative disease targets (e.g., tau protein aggregation).
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Material Science: Optimizing copolymer formulations for biomedical devices.
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